(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol
Description
(1-Pyridin-2-ylmethylpiperidin-4-yl)methanol is a tertiary amine compound featuring a pyridine ring linked via a methyl group to a piperidine moiety, with a hydroxymethyl (-CH2OH) substituent at the 4-position of the piperidine ring. Its molecular formula is C12H20N2O, with an exact mass of 206.12665 g/mol .
Properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-11-4-7-14(8-5-11)9-12-3-1-2-6-13-12/h1-3,6,11,15H,4-5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHICTEOWOQBSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661689 | |
| Record name | {1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-21-6 | |
| Record name | {1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method is the reductive amination of pyridine-2-carbaldehyde with 4-piperidinemethanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted piperidine and pyridine derivatives.
Scientific Research Applications
(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridine-Based Methanol Derivatives
Several pyridine derivatives with methanol substituents share structural similarities but differ in functional groups and properties:
Key Differences :
Piperidine-Pyrimidine/Pyridine Hybrids
Compounds combining piperidine with heterocycles like pyrimidine or modified pyridine show distinct pharmacological relevance:
Key Differences :
Physicochemical and Functional Comparisons
- Solubility : The hydroxymethyl group in the target compound may confer moderate polarity, but analogs with -NH2 () or -OCH3 () groups likely exhibit superior solubility.
- Reactivity : Chlorine substituents () create electrophilic sites for nucleophilic substitution, whereas methylthio groups () offer opportunities for oxidation or alkylation.
- Biological Activity : Piperidine rings are common in CNS-targeting drugs; substituents like -CH3 () or pyrimidine () could modulate affinity for receptors or enzymes.
Research and Commercial Considerations
Biological Activity
Chemical Structure and Properties
The presence of both piperidine and pyridine moieties in (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol may influence its reactivity and interaction with biological targets. These functionalities are commonly associated with various pharmacological properties, making this compound a candidate for further investigation in drug discovery.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, although specific studies detailing these effects are sparse. Potential areas of activity include:
- Antimicrobial Properties : The compound is being investigated for its possible antimicrobial effects, which could make it valuable in treating infections.
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, although detailed mechanisms and efficacy data are still needed.
- Pharmacological Applications : Its structural characteristics suggest it could interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
The exact mechanism of action for this compound remains unclear due to the lack of extensive research. However, it is hypothesized that the compound may act on specific molecular targets, including enzymes or receptors involved in various biological pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic applications.
Case Studies and Research Findings
While there are no direct case studies specifically focusing on this compound, related compounds with similar structures have been studied extensively. For example:
- Pyridine Derivatives : Research on pyridine derivatives has shown their effectiveness as inhibitors for various enzymes, including histone demethylases, which play a role in epigenetic regulation. These findings suggest that this compound could potentially exhibit similar inhibitory effects.
- Piperidine Compounds : Compounds containing piperidine rings have been known to interact with neurotransmitter receptors, indicating a possible avenue for exploring the neurological effects of this compound.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure Characteristics | Known Biological Activity |
|---|---|---|
| (1-Pyridin-2-ylmethyl)piperidine | Contains piperidine and pyridine | Antimicrobial, antiviral |
| 4-Arylpyridine Derivatives | Rigid structure with potential enzyme inhibition | Inhibitors for cholesterol metabolism |
| N-substituted 4-(pyridin-2-yl)thiazole | Engages in structure-based drug design | KDM inhibitors with selective cellular permeability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
